molecular formula C9H8N2O B061904 6-Aminoisoquinolin-5-ol CAS No. 163672-83-1

6-Aminoisoquinolin-5-ol

Cat. No.: B061904
CAS No.: 163672-83-1
M. Wt: 160.17 g/mol
InChI Key: QGBNLXMBXBKEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminoisoquinolin-5-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of an amino group at the sixth position and a hydroxyl group at the fifth position on the isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoisoquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium, can be adapted to synthesize isoquinoline derivatives . Another method involves the reduction of nitroisoquinoline derivatives to yield the desired amino compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective extraction, crystallization, and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Aminoisoquinolin-5-ol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Aminoisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Properties

IUPAC Name

6-aminoisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNLXMBXBKEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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